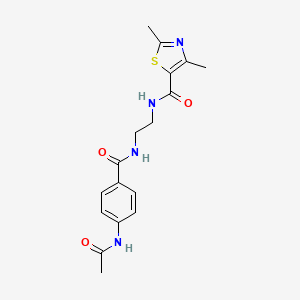

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide

CAS No.: 1021062-39-4

Cat. No.: VC4664319

Molecular Formula: C17H20N4O3S

Molecular Weight: 360.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021062-39-4 |

|---|---|

| Molecular Formula | C17H20N4O3S |

| Molecular Weight | 360.43 |

| IUPAC Name | N-[2-[(4-acetamidobenzoyl)amino]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C17H20N4O3S/c1-10-15(25-12(3)20-10)17(24)19-9-8-18-16(23)13-4-6-14(7-5-13)21-11(2)22/h4-7H,8-9H2,1-3H3,(H,18,23)(H,19,24)(H,21,22) |

| Standard InChI Key | VEMGPPPGHOLKNW-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C |

Introduction

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It features a thiazole core, which is modified with various functional groups that enhance its biological activity. The compound's structure suggests potential applications in drug development, particularly in targeting specific biological pathways.

Chemical Data Table

| Property | Description |

|---|---|

| Molecular Formula | Not explicitly provided in available sources |

| CAS Number | 50773-41-6 |

| Chemical Class | Thiazole derivative |

| Biological Activity | Potential antimicrobial and anticancer properties |

Synthesis and Purification

The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide typically involves multi-step organic reactions. A common approach includes the use of solvents such as dimethylformamide or dichloromethane, with careful control of reaction conditions like temperature and reaction time to optimize yields and purity. Techniques such as column chromatography may be employed for purification.

Mechanism of Action and Biological Significance

The mechanism of action for N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide likely involves interactions with specific biological targets such as enzymes or receptors. Studies on similar thiazole derivatives have shown promising results in inhibiting cancer cell growth, suggesting that this compound may exhibit comparable bioactivity.

Potential Applications

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide has potential applications in various fields, particularly in drug development. Its structural features and biological activities make it a candidate for further research into therapeutic uses.

Analytical Techniques for Characterization

The molecular structure of N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume